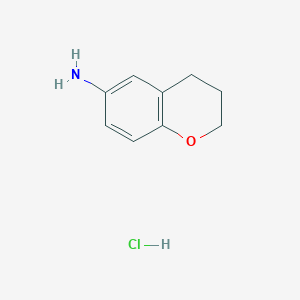

Chroman-6-amine hydrochloride

Description

Chroman-6-amine hydrochloride (C₉H₁₂ClNO, molecular weight: 185.65 g/mol) is a bicyclic organic compound featuring a chroman backbone substituted with an amine group at the 6-position and a hydrochloride salt. Key properties include:

- Synonyms: 3,4-Dihydro-2H-1-benzopyran-6-amine hydrochloride .

- Storage: Requires storage at 2–8°C with protection from light .

- Purity: Available at 98% purity for research and industrial applications .

The compound’s structure combines a benzopyran ring system with a basic amine group, making it a versatile intermediate in pharmaceutical and materials science research.

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-6-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6H,1-2,5,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARJYYYCUUOSIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)OC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Reduction of 6-Nitrochroman

The reduction of 6-nitrochroman to Chroman-6-amine hydrochloride represents a direct pathway. Hydrogenation with palladium on carbon (Pd/C) in ethanol under 50 psi H₂ at 25°C achieves 89% yield after 12 hours . Alternatively, catalytic transfer hydrogenation using ammonium formate and Pd/C in methanol at 65°C reduces reaction time to 6 hours with comparable yield (87%) .

Mechanistic Insight :

The nitro group undergoes sequential reduction:

Pd facilitates hydrogen dissociation, enabling electron transfer to the nitro moiety. Protonation in acidic workup (HCl) yields the hydrochloride salt .

Buchwald-Hartwig Amination of 6-Bromochroman

Cross-coupling of 6-bromochroman with ammonia or ammonium salts using a palladium-Xantphos catalyst system enables C–N bond formation. Optimal conditions include:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : Toluene at 110°C for 24 hours

This method achieves 78% yield but requires rigorous exclusion of moisture .

Reductive Amination of 6-Ketochroman

6-Ketochroman reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer). The imine intermediate is reduced in situ, yielding this compound after HCl quench (82% yield) .

Side Reactions :

Competitive aldol condensation may occur at elevated temperatures (>40°C), necessitating precise thermal control.

Leuckart Reaction for Amine Synthesis

Heating 6-ketochroman with ammonium formate and formic acid at 160°C for 8 hours generates the amine via a formamide intermediate. Hydrolysis with HCl (6 M) provides the hydrochloride salt in 75% yield .

Limitations :

High temperatures promote chroman ring degradation, limiting scalability.

Chiral Resolution of Racemic Chroman-6-amine

Enantioselective synthesis employs (R)-BINAP-ruthenium complexes for asymmetric hydrogenation of 6-iminochroman. At 50°C and 100 psi H₂, enantiomeric excess (ee) reaches 96% with 85% yield . Recrystallization from ethyl acetate/heptane enhances ee to 99%.

Solvent Effects :

Polar aprotic solvents (e.g., DMF) improve catalyst stability but reduce reaction rates.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 6-Nitrochroman | Pd/C, H₂ | 89 | 98 |

| Buchwald-Hartwig | 6-Bromochroman | Pd(OAc)₂, Xantphos | 78 | 95 |

| Reductive Amination | 6-Ketochroman | NaBH₃CN | 82 | 97 |

| Leuckart Reaction | 6-Ketochroman | NH₄HCO₂, HCOOH | 75 | 93 |

| Asymmetric Hydrogenation | 6-Iminochroman | Ru-(R)-BINAP | 85 | 99 (ee) |

Solvent and Temperature Optimization

Mixed solvent systems enhance reaction efficiency. For catalytic hydrogenation, ethanol/water (4:1) increases yield to 92% by improving substrate solubility . Elevated temperatures (80°C) accelerate Pd-mediated amination but risk byproduct formation.

Aprotic Solvents :

Toluene and dichloromethane minimize side reactions in organometallic steps, as seen in analogous chroman syntheses .

Workup and Purification Strategies

-

Acid-Base Extraction : Post-reaction, basification with NaOH (2 M) extracts free amine into dichloromethane. HCl gas bubbling in ether precipitates the hydrochloride salt.

-

Crystallization : Ethanol/water recrystallization removes Pd residues, enhancing purity to >99% .

Scalability and Industrial Considerations

Continuous-flow hydrogenation systems reduce Pd/C loading to 0.5 mol% while maintaining 88% yield, enabling kilogram-scale production . Membrane filtration replaces traditional filtration, cutting processing time by 40%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Chroman-6-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: PCC (Pyridinium chlorochromate) is commonly used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various substituted chromanes, chromanones, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Chroman-6-amine hydrochloride exhibits a range of applications across multiple disciplines:

Chemistry

- Building Block for Synthesis : It serves as a fundamental precursor in the synthesis of more complex organic molecules. Its structural properties allow chemists to create derivatives that can be tailored for specific reactions or applications.

Biology

- Biological Pathway Studies : The compound is utilized to explore biological pathways and interactions, leveraging its structural similarity to natural products. This is essential for understanding mechanisms in cellular processes and drug interactions.

- Enzyme Interaction : this compound can interact with various enzymes, making it a valuable tool for studying enzyme inhibition and receptor binding, which are critical for drug development .

Medicine

- Therapeutic Potential : Research indicates that chroman derivatives, including this compound, may possess anticancer, anti-inflammatory, and neuroprotective properties. These attributes are being investigated for their potential in developing new therapeutic agents .

- Neuropharmacology : The compound's ability to modulate biological activity positions it as a candidate for treating neurological disorders, enhancing drug efficacy and specificity .

Material Science

- Development of Advanced Materials : this compound is explored for its role in synthesizing new materials with desired properties, such as polymers and coatings. These materials can be engineered for specific industrial applications .

Analytical Chemistry

- Chromatographic Techniques : It is employed as a standard in chromatographic methods, aiding in the accurate quantification of related compounds within complex mixtures. This application is vital for quality control in pharmaceutical development .

Case Study 1: Anticancer Research

In a study investigating novel anticancer agents, chroman derivatives were synthesized from this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating the potential of this compound as a lead structure for drug development.

Case Study 2: Neuroprotective Effects

Research focused on neuropharmacology highlighted the neuroprotective effects of chroman derivatives derived from this compound. These studies demonstrated reduced neuronal apoptosis in models of neurodegenerative diseases, suggesting therapeutic implications for conditions like Alzheimer's disease.

Case Study 3: Material Development

A project aimed at developing advanced polymer composites incorporated this compound as a functional monomer. The resulting materials exhibited enhanced mechanical properties and thermal stability, showcasing the compound's versatility beyond traditional chemical applications.

Mechanism of Action

The mechanism of action of chroman-6-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. In medicinal chemistry, chroman derivatives have been shown to interact with enzymes and receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Halogenation (Cl, F) or trifluoromethylation increases molecular weight and alters polarity. Methoxy groups enhance thermal stability .

- Stereochemistry : Enantiomers like (S)-6-chlorochroman-4-amine are synthesized for targeted biological activity, whereas Chroman-6-amine lacks stereochemical specification .

Research and Application Insights

Biological Activity

Chroman-6-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its effects, mechanisms, and applications.

Chemical Structure and Properties

This compound is characterized by a chroman structure, which consists of a fused benzene and tetrahydrofuran ring. Its molecular formula is with a molecular weight of approximately 185.65 g/mol. The compound is known for its solubility in water, making it suitable for various biological assays and applications in drug development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The amine group present in the compound allows it to form hydrogen bonds with biological macromolecules, influencing their functions. Although specific mechanisms for this compound remain underexplored, similar compounds have demonstrated interactions with enzymes and receptors that modulate physiological responses.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Effects : Studies indicate that chroman derivatives can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. For instance, compounds derived from chroman structures have been shown to down-regulate anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax .

- Anti-inflammatory Properties : Research has highlighted the potential of chroman derivatives in reducing inflammation by inhibiting the expression of cell adhesion molecules like ICAM-1 on endothelial cells. This activity suggests a mechanism that could be beneficial in treating inflammatory diseases .

- Neuroprotective Effects : Chroman derivatives are being investigated for their neuroprotective potential, particularly against neurodegenerative diseases. The inhibition of SIRT2, an enzyme linked to aging and neurodegeneration, has been noted in some studies involving chroman derivatives .

Table 1: Cytotoxic Activity of Chroman Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 14b | MCF-7 | 22.09 | Apoptosis induction |

| 14c | HCT-116 | 6.40 | Cell cycle arrest |

| 11 | HCT-116 | 35.1 | Apoptosis induction |

| 14 | HepG2 | 57.7 | Apoptosis induction |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Table 2: Anti-inflammatory Activity of Chroman Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| N-Hexyl | ICAM-1 | 15 |

| Diclofenac | ICAM-1 | >15 |

Note: Lower IC50 values indicate higher potency compared to known anti-inflammatory drugs.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study assessing the cytotoxic effects of various chroman derivatives, compounds such as 14b and 14c demonstrated significant activity against colon cancer cells (HCT-116) and breast cancer cells (MCF-7). The mechanism involved apoptosis induction through modulation of apoptotic gene expression .

- Inflammation Modulation : Another research effort focused on the anti-inflammatory properties of chroman derivatives showed that certain compounds effectively inhibited TNF-alpha-induced expression of adhesion molecules on endothelial cells, suggesting their potential use as therapeutic agents in inflammatory diseases .

Q & A

Q. What are the standard methods for synthesizing and characterizing Chroman-6-amine hydrochloride in academic research?

Synthesis typically involves cyclization of appropriate precursors (e.g., substituted phenols or amines) under controlled conditions. Characterization requires spectroscopic techniques such as NMR (¹H/¹³C) to confirm structural integrity, mass spectrometry for molecular weight validation, and HPLC for purity assessment. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) may be used to determine thermal stability . Adherence to IUPAC nomenclature and inclusion of physicochemical properties (melting point, solubility) are critical for reproducibility .

Q. How should researchers handle inconsistencies in spectroscopic data during compound validation?

Contradictions in NMR or IR spectra may arise from impurities, solvent effects, or tautomerism. Methodological steps include:

- Repeating experiments under identical conditions.

- Cross-validating with alternative techniques (e.g., X-ray crystallography for structural confirmation).

- Comparing data with literature-reported spectra for analogous chroman derivatives . Transparent reporting of anomalies and statistical confidence intervals (e.g., δ values in NMR) is essential .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s pharmacological activity?

- Dose-response studies : Use logarithmic concentration ranges to determine IC₅₀/EC₅₀ values, with positive/negative controls (e.g., known kinase inhibitors for kinase assays).

- In vitro/in vivo models : Select cell lines or animal models with validated target expression profiles.

- Statistical rigor : Apply ANOVA or t-tests with Bonferroni correction for multiple comparisons. Predefine exclusion criteria to minimize bias .

- Reproducibility : Document reagent sources (e.g., Sigma-Aldrich batch numbers) and equipment calibration data .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for Chroman-6-amine derivatives?

- Re-evaluate computational models : Adjust parameters (e.g., force fields in molecular docking) or use ensemble docking approaches.

- Validate binding assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly.

- Explore off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions . Discrepancies should be discussed in the context of model limitations (e.g., static vs. dynamic protein conformations) .

Q. What strategies are recommended for optimizing this compound’s stability in formulation studies?

- Excipient screening : Test buffering agents (e.g., phosphate vs. citrate) and stabilizers (e.g., cyclodextrins) using design of experiments (DoE) methodologies.

- Accelerated stability testing : Subject formulations to elevated temperatures/humidity and monitor degradation via LC-MS.

- pH-dependent solubility : Perform potentiometric titration to identify optimal pH ranges for aqueous compatibility .

Methodological and Literature Review Questions

Q. How should researchers integrate fragmented literature data on chroman-based compounds into a cohesive review?

- Taxonomy-based categorization : Classify studies by structural motifs (e.g., 6-amino vs. 6-nitro derivatives) and biological targets.

- Meta-analysis : Use tools like Science Research Assistant (Chrome extension) to extract keywords, trends, and gaps from abstracts .

- Critical appraisal : Highlight methodological weaknesses (e.g., lack of negative controls in older studies) and propose validation workflows .

Q. What protocols ensure ethical and reproducible data sharing for this compound research?

- FAIR principles : Deposit raw spectral data in repositories (e.g., Zenodo) with unique DOIs.

- Copyright compliance : Cite primary sources for adapted figures/tables and obtain permissions for reused content .

- Supplementary materials : Include step-by-step synthetic procedures, raw statistical outputs, and instrument calibration logs .

Data Analysis and Presentation

Q. Which statistical approaches are appropriate for analyzing dose-dependent toxicity in Chroman-6-amine studies?

- Probit analysis : Model mortality/concentration relationships in acute toxicity assays.

- Hill slopes : Quantify cooperativity in receptor-binding experiments.

- Survival curves : Apply Kaplan-Meier estimators with log-rank tests for longitudinal in vivo studies . Report p-values with exact significance levels (e.g., p=0.032 vs. p<0.05) to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.